molecular formula C24H22ClNO6S B12209683 N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B12209683
M. Wt: 488.0 g/mol
InChI Key: BQAONCNLJOFLSA-UHFFFAOYSA-N
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Description

N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that features a variety of functional groups, including a furan ring, a chlorophenyl group, and a benzodioxine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves electrophilic aromatic substitution reactions.

    Formation of the benzodioxine moiety: This can be synthesized through the cyclization of catechol derivatives with appropriate dihalides.

    Coupling reactions: The final step involves coupling the synthesized intermediates under conditions such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring and other moieties can be oxidized under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its complex structure and functional groups.

    Materials Science: The compound’s unique properties make it a candidate for the development of new materials with specific electronic or optical characteristics.

    Organic Synthesis: It can serve as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide: can be compared with other compounds containing similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups, which can confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Biological Activity

The compound N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex heterocyclic molecule with potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Structure

The compound features several key structural components:

  • A furan ring substituted with a 4-chlorophenyl group.
  • A tetrahydrothiophene moiety with a 1,1-dioxide functional group.
  • A benzodioxine structure that contributes to its biological activity.

Molecular Formula

The molecular formula of the compound is C20H22ClN2O5SC_{20}H_{22}ClN_{2}O_{5}S.

Physical Properties

  • Molecular Weight : 422.91 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.

Anticancer Activity

Research has indicated that furan derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have been reported to induce apoptosis in various cancer cell lines. In vitro studies demonstrated that derivatives of furan can inhibit cell proliferation and induce cell cycle arrest, particularly in breast and prostate cancer cells .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Furan derivatives have been shown to possess activity against both Gram-positive and Gram-negative bacteria. For example, studies have reported moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis when similar compounds were tested .

Enzyme Inhibition

The compound may act as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial for treating conditions like Alzheimer's disease. Research has shown that certain furan derivatives exhibit strong inhibitory effects on AChE with IC50 values significantly lower than standard references .

Case Studies

StudyFindings
Rangappa et al. (2019)Reported anticancer activity of furan derivatives; compounds showed significant cytotoxicity against various cancer cell lines.
Obafemi et al. (2019)Synthesized novel furan analogues with broad-spectrum antibacterial activity; highlighted the importance of the furan moiety in biological activity.
Hufnung et al. (2020)Investigated mutagenic properties of furan derivatives in transgenic mice, indicating potential safety concerns for some analogues.

The biological activities of the compound can be attributed to several mechanisms:

  • Apoptosis Induction : Compounds similar to this one have been shown to activate apoptotic pathways in cancer cells through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
  • Inhibition of Cell Proliferation : The presence of the benzodioxine structure may interact with cellular pathways that regulate growth and division.
  • Enzyme Binding : The unique functional groups within the compound facilitate binding to target enzymes, leading to inhibition.

Properties

Molecular Formula

C24H22ClNO6S

Molecular Weight

488.0 g/mol

IUPAC Name

N-[[5-(4-chlorophenyl)furan-2-yl]methyl]-N-(1,1-dioxothiolan-3-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C24H22ClNO6S/c25-17-7-5-16(6-8-17)20-10-9-19(31-20)13-26(18-11-12-33(28,29)15-18)24(27)23-14-30-21-3-1-2-4-22(21)32-23/h1-10,18,23H,11-15H2

InChI Key

BQAONCNLJOFLSA-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C(=O)C4COC5=CC=CC=C5O4

Origin of Product

United States

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